1-ethyl-N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine
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Overview
Description
1-ethyl-N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of ethyl, fluoro, and methyl substituents on the pyrazole ring, making it a unique and potentially useful molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Substitution Reactions: The ethyl, fluoro, and methyl groups are introduced through substitution reactions using appropriate alkylating agents and fluorinating reagents.
Coupling Reaction: The final step involves the coupling of the substituted pyrazole with an amine group to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted pyrazoles with various functional groups.
Scientific Research Applications
1-ethyl-N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-ethyl-N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-3-methyl-1H-pyrazol-4-amine: Similar structure but lacks the fluoro substituent.
1-ethyl-5-fluoro-1H-pyrazol-4-amine: Similar structure but lacks the methyl substituent.
1-ethyl-3-methyl-5-fluoro-1H-pyrazol-4-amine: Similar structure but lacks the additional pyrazole ring.
Uniqueness
1-ethyl-N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine is unique due to the presence of both ethyl and fluoro substituents on the pyrazole ring, as well as the additional pyrazole ring. This unique combination of substituents and structural features contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
1855937-11-9 |
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Molecular Formula |
C12H18FN5 |
Molecular Weight |
251.30 g/mol |
IUPAC Name |
1-ethyl-N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C12H18FN5/c1-4-17-8-10(6-15-17)14-7-11-9(3)16-18(5-2)12(11)13/h6,8,14H,4-5,7H2,1-3H3 |
InChI Key |
LITAFCBCIGOFGP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)NCC2=C(N(N=C2C)CC)F |
Origin of Product |
United States |
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